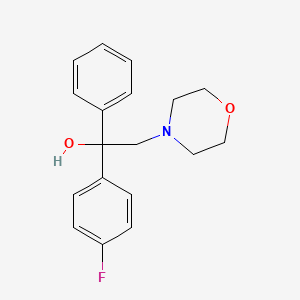

1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol, also known as FPE, is a chemical compound that has been used in scientific research for various purposes. This compound is a type of morpholine derivative and has a molecular weight of 309.4 g/mol. FPE has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for various diseases.

Wissenschaftliche Forschungsanwendungen

Neurodevelopment and Maintenance of Plasmalogen

Research indicates the critical role of Ethanolamine Phosphotransferase 1 (EPT1), also known as selenoprotein 1 (SELENOI), in neural development and the maintenance of plasmalogen in humans. This enzyme is involved in the production of ethanolamine glycerophospholipids, which are essential for the myelination process and neurodevelopment. The study highlighted the metabolomic consequences of EPT1 mutation, demonstrating a marked reduction in the biosynthesis of ethanolamine glycerophospholipids and a significant decrease in several plasmenyl-PE species, underscoring the enzyme's indispensable role in maintaining normal homeostasis of ether-linked phospholipids in humans (Horibata et al., 2018).

Pharmacokinetic Studies

Another area of research involves the disposition and metabolism of novel compounds, such as the orexin 1 and 2 receptor antagonist SB-649868, in humans. A study detailed the pharmacokinetics of [14C]SB-649868 after a single oral dose, including its elimination predominantly via feces, with a significant part of the drug-related material undergoing extensive metabolism. The study identified principal circulating components and metabolites in plasma, emphasizing the compound's metabolism pathway via oxidation of the benzofuran ring (Renzulli et al., 2011).

Modulation of Drug Effects

The interaction between ethanol and other substances, such as 3,4-methylenedioxymethamphetamine (MDMA), has been explored to understand their combined effects on human physiology. A study assessed the acute physiological effects of these substances, both separately and in combination, focusing on cardiovascular function, hydration, and temperature regulation. The findings suggested that while MDMA significantly affects these physiological parameters, co-administration with ethanol did not exacerbate these effects and even moderated some of MDMA's effects, such as fluid retention and temperature increase (Dumont et al., 2010).

Wirkmechanismus

Target of Action

Similar fluorinated compounds have been found to interact with various receptors, such as the human estrogen alpha receptor and Mitogen-activated protein kinase 14 . These receptors play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

Fluorinated compounds often interact with their targets by forming stable bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Fluorinated compounds can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar fluorinated compounds often exhibit good absorption and distribution, undergo metabolic transformations, and are excreted from the body .

Result of Action

Similar fluorinated compounds can induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . For instance, storage conditions can impact the compound’s stability, while the presence of other substances can affect its activity through potential drug-drug interactions .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-morpholin-4-yl-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c19-17-8-6-16(7-9-17)18(21,15-4-2-1-3-5-15)14-20-10-12-22-13-11-20/h1-9,21H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJQELAMEFJIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)

![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)

![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)